7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 302950-99-8
VCID: VC6337778
InChI: InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Molecular Formula: C18H16O5
Molecular Weight: 312.321

7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

CAS No.: 302950-99-8

VCID: VC6337778

Molecular Formula: C18H16O5

Molecular Weight: 312.321

* For research use only. Not for human or veterinary use.

7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one - 302950-99-8

Description

Synthesis Pathways

Chromone derivatives like 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one are typically synthesized through multi-step organic reactions involving:

  • Pechmann Condensation: A common method for synthesizing chromones by reacting phenols with β-ketoesters in the presence of acid catalysts.

  • Etherification Reactions: Substitution at positions 7 and 3 can be achieved through selective etherification using alkyl halides (e.g., ethyl iodide) or aryl halides under basic conditions.

For instance:

  • The introduction of the ethoxy group at position 7 involves selective alkylation of a hydroxychromone derivative.

  • The methoxyphenoxy group is introduced via nucleophilic substitution using 4-methoxyphenol and an appropriate leaving group.

Biological Significance

Chromones, including 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, are known for their diverse biological activities:

  • Antioxidant Properties: The presence of phenolic ethers enhances free radical scavenging activity.

  • Anti-inflammatory Effects: Chromones are often studied for their ability to inhibit pro-inflammatory enzymes like cyclooxygenase.

  • Potential Anticancer Activity: Structural analogs have shown promise as inhibitors of topoisomerase enzymes, which are critical in cancer cell proliferation .

Structural Analogues

Several chromone derivatives share structural similarities with 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one:

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one: Known for its antioxidant properties .

  • 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A flavonol derivative with potential anticancer properties .

  • 7-Methoxy-2-methyl-3-phenoxy-4H-chromen-4-one: A structurally related compound with similar aromatic substitutions .

Comparison Table

Compound NameSubstituentsMolecular Weight (g/mol)
7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-oneEthoxy (C7), Methoxyphenoxy (C3)312.32
7-Methoxy-3-(4-methoxyphenyl)chroman-4-oneMethoxy (C7), Methoxyphenyl (C3)~300
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-chromenHydroxy (C3), Methoxyphenyl (C2, C7)~298

Pharmaceutical Applications

Chromone derivatives are widely explored for therapeutic purposes:

  • As potential anti-inflammatory agents.

  • As scaffolds for designing enzyme inhibitors targeting diseases like cancer and fungal infections .

Material Science

The aromatic and ether functionalities in such compounds make them candidates for use in organic electronics or as intermediates in dye synthesis.

CAS No. 302950-99-8
Product Name 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Molecular Formula C18H16O5
Molecular Weight 312.321
IUPAC Name 7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3
Standard InChIKey FNZQQYMQJIQMSV-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Solubility not available
PubChem Compound 719937
Last Modified Aug 18 2023

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